1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea
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Overview
Description
1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea is a chemical compound that has garnered attention in various fields of research due to its diverse biological activities and potential therapeutic applications. This compound is known for its unique structure and properties, making it a subject of interest in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea typically involves the reaction of 2-methanesulfonylbenzyl chloride with methylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methanesulfonylphenyl)methyl]-3-ethylurea: Similar structure with an ethyl group instead of a methyl group.
1-[(2-Methanesulfonylphenyl)methyl]-3-phenylurea: Contains a phenyl group instead of a methyl group.
1-[(2-Methanesulfonylphenyl)methyl]-3-isopropylurea: Features an isopropyl group in place of the methyl group.
Uniqueness
1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-[(2-methylsulfonylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-10(13)12-7-8-5-3-4-6-9(8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBAXFBHVMYUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=C1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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